2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with an ethan-1-ol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)pyridine with ethylene oxide under basic conditions to yield the desired product . Another approach includes the use of trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethanone.
Reduction: Formation of 2-[3-(Trifluoromethyl)piperidin-2-yl]ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-[3-(Trifluoromethyl)pyridin-2-yl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol: Similar structure but with a different substituent on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for further chemical modifications .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-4-12-7(6)3-5-13/h1-2,4,13H,3,5H2 |
InChI Key |
SXBXEOFSVLLXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.